molecular formula C19H12Cl3NO2 B5192181 2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide

2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide

Cat. No.: B5192181
M. Wt: 392.7 g/mol
InChI Key: FAUXGVXYMOEESK-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide is a chemical compound with the molecular formula C19H12Cl3NO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and dichlorophenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide typically involves the reaction of 2,4-dichlorophenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the benzoyl chloride, resulting in the formation of the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro and dichlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Substituted benzamides

Scientific Research Applications

2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent. It has shown promise in preliminary studies for its antiproliferative and antimigratory properties against certain cancer cell lines.

    Industry: It is used in the development of new materials and chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as c-Met kinase, which plays a role in cellular proliferation and migration. The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways. This inhibition can lead to reduced cell growth and migration, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)benzamide
  • 2,4-dichlorophenoxyacetamide

Uniqueness

2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties Its ability to inhibit c-Met kinase with high selectivity makes it a valuable compound for research in cancer therapy

Properties

IUPAC Name

2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3NO2/c20-12-5-10-18(17(22)11-12)25-14-8-6-13(7-9-14)23-19(24)15-3-1-2-4-16(15)21/h1-11H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUXGVXYMOEESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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